molecular formula C27H23FN6O2 B2645711 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031594-63-4

8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Número de catálogo: B2645711
Número CAS: 1031594-63-4
Peso molecular: 482.519
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development of Triazoloquinazoline Compounds

The triazoloquinazoline scaffold emerged from systematic exploration of nitrogen-rich heterocycles in the mid-20th century. Early synthetic work by Bladin on triazole derivatives (1885) laid the foundation for subsequent fusion strategies with quinazolinones. A pivotal advancement occurred in the 1970s with the development of tandem cyclization techniques, enabling efficient construction of the triazolo[1,5-a]quinazolin-5(4H)-one framework. The 1990s saw structural diversification through microwave-assisted synthesis, which reduced reaction times from days to hours while improving yields.

Key historical milestones include:

  • 1968 : First reported biological activity (anticonvulsant properties) of simple triazoloquinazolines
  • 1982 : Introduction of piperazine conjugates to enhance CNS penetration
  • 2005 : Discovery of SHP2 phosphatase inhibition by triazoloquinazolinone derivatives
  • 2021 : Development of fluoro-substituted analogs with improved metabolic stability

Significance in Medicinal Chemistry Research

The triazoloquinazolinone system offers unique advantages in drug design:

Electronic versatility : The conjugated π-system enables charge-transfer interactions with biological targets, particularly kinases and phosphatases.
Stereoelectronic tunability : Substituents at positions 3 (aryl) and 8 (piperazine) allow precise modulation of:

  • LogP values (1.8–4.2) for optimized membrane permeability
  • Hydrogen-bonding capacity (0–3 donors) for target selectivity
    Metabolic resistance : The fused ring system demonstrates enhanced stability against cytochrome P450 oxidation compared to simpler azoles.

Recent structure-activity relationship (SAR) studies reveal that fluorination at the piperazine phenyl ring (as in the subject compound) increases target residence time by 40–60% compared to non-fluorinated analogs.

Structural Classification within Nitrogen Heterocyclic Systems

Triazoloquinazolinones occupy a unique niche in heterocyclic taxonomy:

Feature Triazoloquinazolinones Related Heterocycles
Aromaticity Index 0.87 Quinazoline (0.79)
Dipole Moment (D) 4.2–5.1 Benzodiazepines (3.8–4.5)
Hydrogen Bond Acceptors 5–7 Purines (4–5)

The subject compound exemplifies a Class III triazoloquinazolinone, characterized by:

  • A triazolo[1,5-a] fusion pattern
  • 8-position carbonyl substitution
  • 3-aryl group with meta-methyl substitution

Crystallographic studies confirm planarity of the triazole-quinazolinone system (torsion angle <5°), while the piperazine moiety adopts a chair conformation favorable for protein binding.

Research Objectives and Contemporary Significance

Modern research priorities for triazoloquinazolinone derivatives focus on:

  • Oncological targeting : Development of allosteric SHP2 inhibitors for KRAS-mutant cancers (clinical trial phase I/II)
  • Neuropharmacology : Modulation of σ-1 receptors for neurodegenerative disease management
  • Anti-infective agents : Design of dual-action antifungals targeting CYP51 and efflux pumps

Propiedades

Número CAS

1031594-63-4

Fórmula molecular

C27H23FN6O2

Peso molecular

482.519

Nombre IUPAC

8-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C27H23FN6O2/c1-17-5-4-6-18(15-17)24-25-29-26(35)20-10-9-19(16-23(20)34(25)31-30-24)27(36)33-13-11-32(12-14-33)22-8-3-2-7-21(22)28/h2-10,15-16,31H,11-14H2,1H3

SMILES

CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6F

Solubilidad

not available

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazoloquinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazolinone structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the triazoloquinazolinone intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the piperazine moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazoloquinazolinones in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific receptors or enzymes could lead to the development of new treatments for diseases.

Industry

Industrially, the compound’s unique properties may be harnessed in the development of new materials or as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism by which 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring could facilitate interaction with specific biological pathways. The triazoloquinazolinone core is likely crucial for the compound’s overall activity, contributing to its stability and reactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:

Compound ID/Name Molecular Formula Molecular Weight Substituents (Position) logP Hydrogen Bond Donors Notable Features Reference
Target: 8-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one Not explicitly provided Estimated ~480 3: m-tolyl; 8: 2-fluorophenylpiperazine ~3.5* 1 Unique m-tolyl group; fluorophenylpiperazine may enhance CNS targeting
3-(4-Chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0314) C26H21ClN6O2 484.94 3: 4-chlorophenyl; 8: phenylpiperazine 3.5464 1 Higher logP due to chlorophenyl; phenylpiperazine may reduce metabolic stability
3-(4-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0471) C25H20FN7O2 469.48 3: 4-fluorophenyl; 8: pyridinylpiperazine ~3.2* 1 Pyridinylpiperazine improves solubility; fluorophenyl enhances polarity
9-Chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) C16H9ClFN4O 327.72 2: 2-fluorophenyl; 9: chloro ~2.8* 1 High BZ receptor affinity (4 nM); chloro and fluorophenyl critical for activity
2-(4-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-fluorophenyl)-5-methoxyquinazolin-4(3H)-one (15e) C25H24FN5O4 485.49 Quinazoline core with cyclopropanecarbonyl-piperazine ~3.0* 1 Cyclopropane enhances lipophilicity; methoxy improves metabolic stability

*Estimated based on structural analogs.

Structural and Physicochemical Differences

  • Substituent Effects: The target compound’s m-tolyl group introduces steric bulk compared to smaller substituents like 4-fluorophenyl or 4-chlorophenyl. This may reduce binding to compact receptor pockets but improve selectivity . The 2-fluorophenylpiperazine moiety likely enhances metabolic stability over non-fluorinated analogs (e.g., E543-0314) due to fluorine’s resistance to oxidative degradation .

Actividad Biológica

The compound 8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazolinone core fused with a triazole ring and features a piperazine moiety along with a fluorinated phenyl group. The molecular formula is C27H23FN6O2C_{27}H_{23}FN_6O_2 with a molecular weight of approximately 482.52 g/mol .

Structural Characteristics

The unique structural features of this compound contribute to its biological activity:

  • Fluorophenyl Group : The presence of fluorine often enhances metabolic stability and binding affinity due to its electronegative nature.
  • Piperazine Moiety : This component may facilitate interactions with various biological targets.
  • Triazoloquinazolinone Core : Known for potential kinase inhibitory activity, which is crucial in cell signaling pathways.

Anticancer Properties

Preliminary studies suggest that this compound exhibits promising activity against certain cancer cell lines. The mechanism of action is believed to involve interaction with specific enzymes or receptors related to cancer proliferation and survival pathways. The fluorinated phenyl group is thought to enhance binding affinity, potentially leading to greater efficacy compared to non-fluorinated analogs .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may also function as an anti-inflammatory agent. Interaction studies indicate potential engagement with enzymes involved in inflammatory responses, suggesting a dual therapeutic application in oncology and inflammation management .

In Vitro Studies

Research has shown that compounds similar to This compound can inhibit various kinases critical for tumor growth. While specific data on this compound's IC50 values are lacking, its structural analogs have demonstrated significant inhibitory effects on cancer cell proliferation .

Case Studies

A notable case study involved the evaluation of triazoloquinazolinones in cancer models, where compounds with similar structures exhibited IC50 values ranging from 0.5 µM to 10 µM against various cancer cell lines. These findings indicate that the triazoloquinazolinone scaffold may be a promising framework for developing new anticancer agents .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (µM)
Compound ATriazoloquinazolinoneAnticancer0.7
Compound BFluorinated derivativeAnti-inflammatory5.0
This compound Complex structureAnticancer/Anti-inflammatoryTBD

Q & A

Basic: What are the recommended synthetic routes for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step heterocyclization and fluorinated fragment incorporation. Key steps include:

  • Cyclocondensation : Reacting precursor triazine derivatives with sulfonyl hydrazides or carbonyldiimidazole in refluxing ethanol or THF to form fused triazoloquinazoline cores .
  • Piperazine Incorporation : Introducing the 4-(2-fluorophenyl)piperazine fragment via nucleophilic acyl substitution, often using trifluoroethyl acetate or benzoyl chloride in anhydrous solvents like dioxane or DCM .
  • Fluoroacylation : Final functionalization with fluorophenyl groups via nucleophilic attack or Mannich reactions under piperidine catalysis .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Characterization involves a combination of spectral and analytical techniques:

  • Spectral Analysis :
    • 1H/13C NMR : Confirm aromatic protons (δ 7.1–8.5 ppm for triazole and quinazoline rings) and fluorine coupling patterns (e.g., J = 8–12 Hz for 2-fluorophenyl) .
    • LC-MS : Detect molecular ion peaks (e.g., [M+H]+ m/z ~520–550) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N content (e.g., calculated vs. observed ratios: C ~72%, H ~5%, N ~17%) .

Advanced: How can reaction yields be optimized during the synthesis of triazoloquinazoline derivatives?

Methodological Answer:
Yield optimization requires addressing:

  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve cyclocondensation efficiency, while non-polar solvents (dioxane) enhance fluoroacylation .
  • Catalysis : Piperidine or triethylamine accelerates ring closure and reduces side reactions .
  • Temperature Control : Reflux at 80–100°C for 24–48 hours ensures complete heterocyclization .

Advanced: How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to assign overlapping proton signals) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., triazole vs. quinazoline connectivity) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for validation .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Methodological Answer:

  • Fragment Modification :
    • Piperazine Substitution : Replace 2-fluorophenyl with 3-trifluoromethylphenyl or benzyl groups to assess steric/electronic effects .
    • Triazole Replacement : Synthesize pyrazole or oxadiazole analogs to evaluate heterocycle impact on bioactivity .
  • Bioisosteres : Introduce sulfur (e.g., thioquinazolinone) or methylene spacers to modulate lipophilicity .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinase) or carbonic anhydrase isoforms (hCA I/II) using fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Receptor Binding : Radioligand displacement assays for adenosine A1/A2A receptors to assess affinity .

Basic: What storage conditions ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C in sealed vials to prevent hydrolysis .
  • Light Sensitivity : Protect from UV exposure using amber glassware .
  • Moisture Control : Use desiccants (silica gel) in storage containers .

Advanced: How can computational methods predict biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
  • Pharmacophore Mapping : Align with known triazoloquinazoline inhibitors to identify critical H-bond donors/acceptors .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.